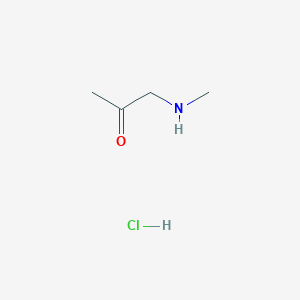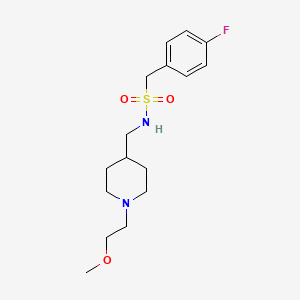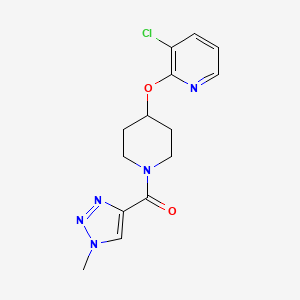![molecular formula C7H8F2O B2579828 1,1-DIFLUOROSPIRO[2.3]HEXANE-5-CARBALDEHYDE CAS No. 2411246-39-2](/img/structure/B2579828.png)
1,1-DIFLUOROSPIRO[2.3]HEXANE-5-CARBALDEHYDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1,1-DIFLUOROSPIRO[2.3]HEXANE-5-CARBALDEHYDE is a useful research compound. Its molecular formula is C7H8F2O and its molecular weight is 146.137. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Spirocyclic Ethers and Lactones Synthesis
Spirocyclic ethers and lactones, particularly with medium-sized carbocyclic rings, can be synthesized through a process that includes phenylthio migration. This method enables the creation of 1-oxaspiro[4.n]alkanes and alkan-2-ones, where n represents the size of the carbocyclic rings (6, 7, and 11), starting from cycloheptane, octane, and dodecanone. This synthesis is notable for its stereochemical control over the relative and absolute configurations at the critical points of the molecules (Chibale et al., 1993).
Fluorinated Pyrroles Synthesis
The development of 3-fluoropyrroles from 2-aryl-5-(bromomethyl)-1-pyrrolines showcases the electrophilic alpha,alpha-difluorination of the imino bond. This method uses Selectfluor and results in a straightforward route to various 3-fluorinated pyrroles, expanding the toolbox for synthesizing fluorinated organic compounds with potential applications in medicinal chemistry and materials science (Surmont et al., 2009).
Catalysis in Organic Synthesis
Hexaaquaaluminium(III) tetrafluoroborate has been utilized as a mild, recyclable, non-hygroscopic acid catalyst for the Biginelli reaction. This catalyst facilitates the synthesis of 3,4-dihydropyrimidinones from acetoacetate esters, urea, and aldehydes, demonstrating a practical application in organic synthesis that emphasizes efficiency and environmental sustainability (Litvić et al., 2010).
Tetrahydro-β-Carbolines Synthesis
The use of 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) as both solvent and catalyst for the Pictet–Spengler reaction represents an innovative approach to synthesizing tetrahydro-β-carbolines. This method simplifies the production process and improves yields, offering valuable insights for the synthesis of complex heterocyclic compounds (Wang et al., 2014).
Gem-Difluoroolefination of Aldehydes and Ketones
Difluoromethyl 2-pyridyl sulfone acts as an efficient reagent for gem-difluoroolefination of aldehydes and ketones, highlighting its role in introducing fluorinated groups into organic molecules. This finding is crucial for developing new methodologies in organofluorine chemistry, with implications for drug development and material science (Zhao et al., 2010).
Properties
IUPAC Name |
2,2-difluorospiro[2.3]hexane-5-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8F2O/c8-7(9)4-6(7)1-5(2-6)3-10/h3,5H,1-2,4H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIAITIAMIVZOJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC12CC2(F)F)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8F2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-((2-(Tert-butoxycarbonyl)-6,6-dioxido-6-thia-2-azaspiro[3.4]octan-8-yl)oxy)acetic acid](/img/structure/B2579749.png)
![N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-fluorobenzamide](/img/structure/B2579750.png)

![N-(2-methoxybenzyl)-3-oxo-2-(p-tolyl)-3,5-dihydro-2H-pyrazolo[4,3-c]quinoline-8-carboxamide](/img/no-structure.png)


![[(1R,2S,5S)-2-amino-6,6-dimethylbicyclo[3.1.1]hept-2-yl]acetic acid](/img/structure/B2579759.png)
![1'-Isopropyl-7-methoxy-2-(4-methoxyphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]](/img/structure/B2579761.png)
![4-chloro-3-nitro-N-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-2-yl)ethyl]benzamide](/img/structure/B2579762.png)
![5-methyl-N-(4-sulfamoylphenethyl)-1-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2579764.png)
![{3-[(Furan-2-carbonyl)-amino]-phenoxy}-acetic acid](/img/structure/B2579765.png)
![N-(2-ethoxyphenyl)-2-({3-[(4-methoxyphenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2579767.png)
![N-(3-chloro-4-methylphenyl)-2-[7-(4-fluorophenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]acetamide](/img/structure/B2579768.png)
